molecular formula C8H10Cl2FN3 B6191789 1-{6-fluoroimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride CAS No. 2329305-66-8

1-{6-fluoroimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride

Cat. No. B6191789
CAS RN: 2329305-66-8
M. Wt: 238.1
InChI Key:
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Description

1-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride, or FIPD, is a fluorinated small molecule that has been used in a variety of scientific research applications. FIPD has been shown to have a range of biochemical and physiological effects, as well as advantages and limitations in laboratory experiments.

Scientific Research Applications

FIPD has been used in a variety of scientific research applications, including as a fluorescent probe for imaging and tracking protein-protein interactions, as a tool for studying protein-DNA interactions, and as a fluorescent marker for the detection of DNA and RNA. FIPD has also been used to study the structure and function of proteins, and to study the structure and dynamics of protein-protein interactions.

Mechanism of Action

FIPD binds to proteins through hydrogen bonding and hydrophobic interactions. The binding of FIPD to proteins results in the formation of a complex, which can be used to study the structure and dynamics of protein-protein interactions. FIPD can also be used to study the structure and function of proteins, as well as to study the structure and dynamics of protein-DNA interactions.
Biochemical and Physiological Effects
FIPD has been shown to have a range of biochemical and physiological effects. In cell-based studies, FIPD has been found to be an effective fluorescent marker for the detection of DNA and RNA, and to be an effective tool for imaging and tracking protein-protein interactions. FIPD has also been found to be an effective tool for studying protein-DNA interactions, and for studying the structure and function of proteins.

Advantages and Limitations for Lab Experiments

FIPD has been found to have several advantages for laboratory experiments. FIPD is a fluorinated small molecule, which makes it relatively easy to synthesize and use in experiments. FIPD is also relatively stable, and has been found to be an effective fluorescent marker for the detection of DNA and RNA. Additionally, FIPD has been found to be an effective tool for imaging and tracking protein-protein interactions, and for studying the structure and dynamics of protein-protein interactions.
However, FIPD also has several limitations for laboratory experiments. FIPD has a relatively low affinity for proteins, which can limit its effectiveness in experiments. Additionally, FIPD has a relatively low solubility in aqueous solutions, which can also limit its effectiveness in experiments.

Future Directions

There are several potential future directions for the use of FIPD in scientific research. One potential future direction is to use FIPD to study the structure and dynamics of protein-DNA interactions. Additionally, FIPD could be used to study the structure and function of proteins, and to study the structure and dynamics of protein-protein interactions. Finally, FIPD could be used to develop new fluorescent probes for imaging and tracking protein-protein interactions.

Synthesis Methods

FIPD is synthesized using a two-step process. The first step involves the reaction of 2-amino-6-fluoroimidazo[1,2-a]pyridine with acetic anhydride in the presence of pyridine to form a diacetate intermediate. The second step involves the reaction of the diacetate intermediate with hydrochloric acid to form FIPD. This two-step process has been found to be an efficient and reliable method for synthesizing FIPD.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-{6-fluoroimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride' involves the reaction of 6-fluoroimidazo[1,2-a]pyridine with formaldehyde and ammonium chloride in the presence of hydrochloric acid to form the intermediate compound, 1-{6-fluoroimidazo[1,2-a]pyridin-2-yl}methanol. This intermediate is then reacted with ammonia in the presence of hydrochloric acid to form the final product, 1-{6-fluoroimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride.", "Starting Materials": [ "6-fluoroimidazo[1,2-a]pyridine", "Formaldehyde", "Ammonium chloride", "Ammonia", "Hydrochloric acid" ], "Reaction": [ "Step 1: 6-fluoroimidazo[1,2-a]pyridine is reacted with formaldehyde and ammonium chloride in the presence of hydrochloric acid to form the intermediate compound, 1-{6-fluoroimidazo[1,2-a]pyridin-2-yl}methanol.", "Step 2: The intermediate compound from step 1 is then reacted with ammonia in the presence of hydrochloric acid to form the final product, 1-{6-fluoroimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride." ] }

CAS RN

2329305-66-8

Molecular Formula

C8H10Cl2FN3

Molecular Weight

238.1

Purity

95

Origin of Product

United States

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